Muscarinic Receptor Subtype Selectivity: Atropine Sulfate (Non-Selective) vs. Glycopyrrolate (M3-Selective)
Atropine sulfate exhibits no functional selectivity across M1–M5 muscarinic receptor subtypes, with comparable binding affinities (pKi values) for each subtype [1]. In contrast, glycopyrrolate demonstrates 3–5× greater selectivity for the M3 receptor subtype over M2 [1]. This difference is quantifiable via heterologous competition binding assays using [3H]N-methylscopolamine.
| Evidence Dimension | Muscarinic receptor subtype selectivity |
|---|---|
| Target Compound Data | pKi (M3) = 9.68; No M3 > M2 selectivity |
| Comparator Or Baseline | Glycopyrrolate: pKi (M3) = 10.04; 3–5× M3 > M2 selective |
| Quantified Difference | Glycopyrrolate shows 3–5× greater selectivity for M3 over M2; Atropine shows none |
| Conditions | Heterologous competition binding assays against [3H]N-methylscopolamine in cell lines expressing human M2 and M3 receptors |
Why This Matters
The lack of subtype selectivity defines atropine's broad-spectrum antagonism, which is essential for applications where non-specific muscarinic blockade is required (e.g., organophosphate poisoning, research tool), whereas M3-selective agents like glycopyrrolate are chosen for tissue-specific effects with reduced cardiac M2-mediated adverse events.
- [1] Casarosa P, et al. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium, glycopyrrolate, aclidinium and others. Table 1. MR affinity at M3 receptor (pKi). View Source
